molecular formula C14H23N B13287253 Pentyl(1-phenylpropyl)amine

Pentyl(1-phenylpropyl)amine

Cat. No.: B13287253
M. Wt: 205.34 g/mol
InChI Key: UAUFAUKCNJYKHU-UHFFFAOYSA-N
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Description

Pentyl(1-phenylpropyl)amine (CAS 149529-75-9) is a complex secondary amine of significant interest in modern chemical research, particularly in medicinal chemistry and drug discovery. With the molecular formula C14H23N and a molecular weight of 205.34 g/mol, its structure features a 1-phenylpropyl group and a pentyl group attached to a central nitrogen atom, creating a sterically demanding scaffold . This structural complexity is valuable for exploring structure-activity relationships and developing novel bioactive molecules, as secondary amine moieties are critical in many therapeutic agents for their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions . The compound serves as a key intermediate in organic synthesis, where it is used to develop new synthetic methodologies, such as selective C-N bond formation. Its synthesis presents common challenges in amine chemistry, including the control of regioselectivity and the avoidance of over-alkylation, making it a relevant subject for research in catalysis and green chemistry . Advanced synthetic strategies for its production often involve reductive amination protocols or the careful alkylation of primary amines . As a supplier, we provide this compound for research and development purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols when handling this material.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-(1-phenylpropyl)pentan-1-amine

InChI

InChI=1S/C14H23N/c1-3-5-9-12-15-14(4-2)13-10-7-6-8-11-13/h6-8,10-11,14-15H,3-5,9,12H2,1-2H3

InChI Key

UAUFAUKCNJYKHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(CC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of compounds like this compound generally involves:

  • Formation of a suitable halogenated intermediate (e.g., chloro-3-phenylpropane derivatives)
  • Nucleophilic substitution or amination reactions to introduce the amine functionality
  • Optional use of protecting groups or intermediates such as phthalimide salts
  • Final amine liberation via hydrazinolysis or reduction steps

Stepwise Preparation Based on 3-Phenylpropylamine Synthesis

A closely related compound, 3-phenylpropylamine, has been prepared industrially using the following steps, which can be adapted for this compound synthesis by modifying alkyl substituents:

Step Description Reagents/Conditions Yield (%) Notes
A Preparation of chloro-3-phenylpropane 3-phenyl-1-propanol + thionyl chloride, DMF catalyst, reflux at 60°C 90-98% High purity intermediate
B Formation of 2-(3-phenylpropyl)isoindoline-1,3-dione (phthalimide intermediate) Phthalimide salt (e.g., potassium phthalimide), potassium carbonate, DMF, 90-100°C, 16-24 h 97-99% Nucleophilic substitution
C Hydrazinolysis to release 3-phenylpropylamine 80% hydrazine hydrate, methanol, reflux 26-28 h, acid/base workup 94-99% High purity amine obtained

These steps are outlined in patent CN110283082A, which emphasizes the use of cheap and readily available raw materials, mild reaction conditions, and high yields suitable for industrial production.

Adaptation for this compound

To prepare this compound, the key modification involves replacing the alkyl chain precursor with a pentyl-substituted analogue. The synthetic route may thus involve:

  • Starting from 1-phenyl-1-propanone or related ketone with a pentyl substituent
  • Employing reductive amination or transaminase-mediated amination to introduce the amine group
  • Alternatively, using alkyl halides with pentyl groups in nucleophilic substitution with amine precursors

Biocatalytic Transaminase-Mediated Synthesis

Recent research highlights enzymatic methods for synthesizing chiral amines like 1-phenylpropan-2-amine derivatives, which can be extended to this compound analogues. Transaminase enzymes catalyze the amination of prochiral ketones to yield enantiomerically pure amines with high conversion and enantiomeric excess (ee):

Parameter Result
Conversion 88–89%
Enantiomeric excess (ee) >99% for (R)-enantiomer
Reaction conditions Immobilized whole-cell biocatalyst, 30°C, 24 h, phosphate buffer pH 7.5

This method offers an environmentally friendly alternative to chemical synthesis, enabling selective production of (R)- or (S)-enantiomers depending on enzyme choice.

Chemical and Physical Data Relevant to Preparation

Property Value Source
Molecular formula (3-phenylpropylamine) C9H13N Thermo Scientific
Molecular weight 135.21 g/mol Thermo Scientific
Melting point 220–221 °C Thermo Scientific
Solubility Soluble in chloroform, ethyl acetate; not miscible in water Thermo Scientific

These data are critical for optimizing reaction conditions, purification, and handling during synthesis.

Summary of Key Preparation Routes

Method Key Reagents Advantages Disadvantages
Chemical synthesis via phthalimide salt intermediate Thionyl chloride, phthalimide salt, hydrazine hydrate High yield, industrial scalability, well-established Use of toxic reagents (thionyl chloride, hydrazine)
Biocatalytic transaminase-mediated amination Immobilized transaminase enzymes, prochiral ketones High enantioselectivity, mild conditions, green chemistry Enzyme availability, substrate scope limitations
Reductive amination of ketones Ketone precursor, amine donor, reducing agent (e.g., NaBH3CN) Straightforward, versatile Possible racemization, need for purification

Chemical Reactions Analysis

Types of Reactions

Pentyl(1-phenylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted phenylpropylamines

Scientific Research Applications

Pentyl(1-phenylpropyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentyl(1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural Analogs and Modifications

The biological and physicochemical properties of Pentyl(1-phenylpropyl)amine can be contextualized by comparing it to structurally related amines:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological Activity Source
This compound C₁₄H₂₃N Pentyl, 1-phenylpropyl Hypothesized antiviral/neurological activity Deduced
Dapoxetine Hydrochloride C₂₁H₂₃NO₂ Naphthyloxy, dimethyl Treatment of premature ejaculation
N-Methyl-2-phenylpropan-1-amine C₁₀H₁₅N Methyl, 2-phenylpropyl Stimulant (e.g., Phenpromethamine)
3-(Morpholin-4-yl)propylamine C₁₂H₂₆N₂O Pentyl, morpholinylpropyl Unspecified (structural analog)
Benzyl(1-phenylpropyl)amine C₁₆H₁₉N Benzyl, 1-phenylpropyl No reported activity
Key Observations :

Chain Length and Antiviral Activity: In RVFV inhibitors, replacing a 3-aminopropylaminoethyl chain with a pentyl group (Compound 9b) increased antiviral activity compared to shorter chains (e.g., propyl in Compound 5g) . This suggests that the pentyl substituent in this compound may optimize target binding or pharmacokinetics. Conversely, hexyl chains (Compound 5a) showed similar efficacy to ethylamine derivatives but with higher cytotoxicity, indicating a balance between chain length and safety .

Aromatic Substituents and Target Specificity :

  • Dapoxetine Hydrochloride incorporates a naphthyloxy group, enabling selective serotonin reuptake inhibition for treating premature ejaculation . Compared to this compound, the absence of an oxygen-linked aromatic group may limit its neurological effects.
  • Benzyl(1-phenylpropyl)amine lacks reported bioactivity, highlighting the critical role of substituent polarity and spatial arrangement .

Heterocyclic Modifications :

  • Introducing morpholine or piperidine rings (e.g., Compound 4d/4e) reduced antiviral potency but improved cytotoxicity profiles in RVFV inhibitors . This contrasts with the pentyl group’s effect, underscoring the trade-offs between heterocyclic vs. alkyl substitutions.

Physicochemical Properties

  • Metabolic Stability : Bulkier substituents like 1-phenylpropyl may slow hepatic degradation compared to unsubstituted amines.
Table 2: Physicochemical Data
Compound Name Molecular Weight logP (Predicted) Key Functional Groups
This compound 209.34 g/mol ~3.8 Alkyl, aromatic
Dapoxetine Hydrochloride 341.41 g/mol 4.2 Naphthyloxy, dimethyl
N-Methyl-2-phenylpropan-1-amine 149.24 g/mol 2.1 Methyl, aromatic

Biological Activity

Pentyl(1-phenylpropyl)amine, a member of the phenylpropylamine class, has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C_{14}H_{21}N
  • Molecular Weight : 219.33 g/mol

This compound primarily acts as a trace amine-associated receptor 1 (TAAR1) agonist. This mechanism is similar to that of amphetamines, which interact with monoaminergic systems, influencing neurotransmitter release and uptake, particularly dopamine and norepinephrine .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Human Intestinal Absorption : High probability (0.9374)
  • Blood-Brain Barrier Penetration : High probability (0.9466)
  • Caco-2 Permeability : Moderate to high (0.8608)
    These properties suggest effective systemic absorption and central nervous system availability, which are critical for its potential therapeutic applications .

Enzymatic Interactions

This compound is known to interact with various cytochrome P450 enzymes:

  • CYP450 2D6 : Substrate (0.6953)
  • CYP450 1A2 : Inhibitor (0.7149)
    These interactions may influence the metabolism of other drugs and highlight the importance of monitoring for possible drug-drug interactions in clinical settings .

Anticancer Activity

A study explored the potential anticancer effects of phenylpropylamines, including this compound, on various cancer cell lines. The compound demonstrated:

  • Inhibition of Cell Proliferation : Significant reduction in proliferation rates in vitro.
  • Mechanism : Induction of apoptosis via mitochondrial pathways.

The findings suggest that this compound may serve as a lead compound for developing novel anticancer agents .

Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound in animal models:

  • Behavioral Studies : Administration led to increased locomotor activity, indicative of stimulant effects similar to those observed with traditional amphetamines.
  • Neurotransmitter Analysis : Elevated levels of dopamine and norepinephrine were recorded in the striatum post-administration.

These results underscore the compound's potential as a central nervous system stimulant .

Comparative Biological Activity Table

CompoundMechanism of ActionKey Biological Activity
This compoundTAAR1 AgonistStimulant effects; potential anticancer activity
AmphetamineTAAR1 AgonistIncreased focus; appetite suppression
3-MethylphenidateDopamine Reuptake InhibitorADHD treatment; cognitive enhancement

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pentyl(1-phenylpropyl)amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves reductive amination or alkylation of phenylpropylamine precursors. For example, alkylation of 1-phenylpropan-1-amine with pentyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction optimization should focus on solvent polarity, temperature (60–80°C), and catalyst selection (e.g., palladium for cross-coupling). Purity can be validated via HPLC with C18 columns and mobile phases of acetonitrile/water (70:30 v/v) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :

  • NMR : ¹H NMR in CDCl₃ should show peaks for the pentyl chain (δ 1.2–1.6 ppm, multiplet), aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 1.8–2.2 ppm, broad).
  • FT-IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive mode may show [M+H]⁺ peaks at m/z 178.2 (C₁₄H₂₃N⁺). Reference similar analyses for structural analogs .

Advanced Research Questions

Q. How does the structural modification of this compound influence its receptor binding affinity, and what computational methods are optimal for predicting these interactions?

  • Methodological Answer : Substituents like fluorination or elongation of the pentyl chain can enhance lipophilicity and binding to G-protein-coupled receptors (e.g., adrenergic receptors). Use molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 3SN6) and MD simulations (GROMACS) to predict binding modes. Compare with analogs like {5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine, where fluorine improves bioavailability .

Q. What experimental strategies can resolve discrepancies in reported biological activities of this compound across different in vitro assays?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line (e.g., HEK293 vs. CHO), incubation time (24–48 hrs), and solvent (DMSO concentration ≤0.1%).
  • Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to calculate EC₅₀/IC₅₀.
  • Orthogonal Validation : Confirm pressor activity (linked to cardiovascular effects) via isolated rat aorta assays alongside cAMP accumulation tests .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage, and what analytical protocols validate degradation products?

  • Methodological Answer :

  • Stability Studies : Store samples in amber vials under argon at −20°C (polar solvents like methanol accelerate degradation). Monitor via LC-MS every 30 days.
  • Degradation Analysis : Identify byproducts (e.g., oxidation to nitroxides) using high-resolution MS (Q-TOF) and compare with synthetic standards. Refractive index shifts (∆n) in non-polar solvents (hexane) indicate aggregation .

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